
2-(Benzyloxy)-2-oxoethyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-2-oxoethyl decanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to an oxoethyl chain, which is further connected to a decanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-oxoethyl decanoate typically involves the esterification of decanoic acid with 2-(benzyloxy)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-2-oxoethyl decanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of 2-(benzyloxy)-2-hydroxyethyl decanoate.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-(Benzyloxy)-2-hydroxyethyl decanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-2-oxoethyl decanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.
Medicine: Potential applications in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds. It can be used to modify the pharmacokinetic properties of drugs, enhancing their bioavailability and stability.
Industry: Utilized in the production of specialty chemicals and materials. Its ester functionality makes it suitable for use in the formulation of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-2-oxoethyl decanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases and lipases, resulting in the formation of decanoic acid and 2-(benzyloxy)-2-oxoethanol. These hydrolysis products can further participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)-2-oxoethyl acetate: Similar structure but with an acetate group instead of a decanoate group.
2-(Benzyloxy)-2-oxoethyl butyrate: Contains a butyrate group instead of a decanoate group.
2-(Benzyloxy)-2-oxoethyl hexanoate: Features a hexanoate group in place of the decanoate group.
Uniqueness
2-(Benzyloxy)-2-oxoethyl decanoate is unique due to its longer alkyl chain (decanoate), which imparts different physicochemical properties compared to its shorter-chain analogs. The longer chain length can influence the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
648958-12-7 |
|---|---|
Molekularformel |
C19H28O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(2-oxo-2-phenylmethoxyethyl) decanoate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-11-14-18(20)23-16-19(21)22-15-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3 |
InChI-Schlüssel |
MWSLJDKTKFPGKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


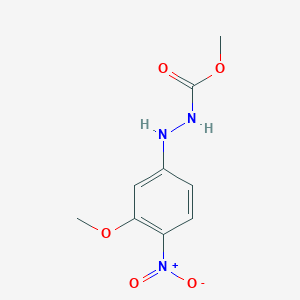
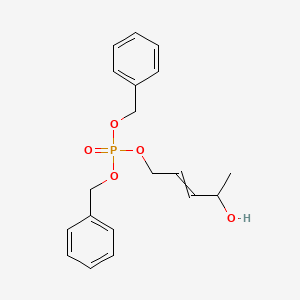

![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)
![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
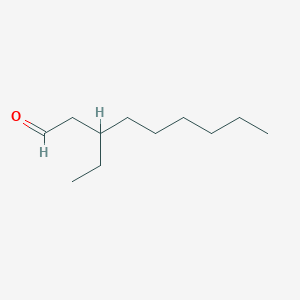
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)
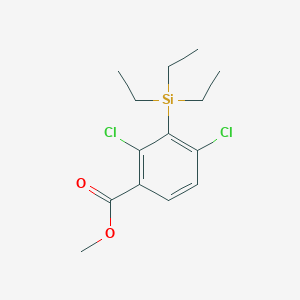
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
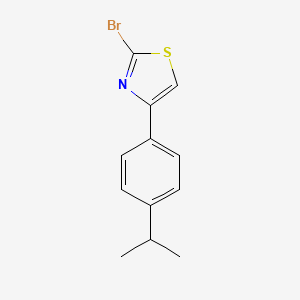
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
![5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate](/img/structure/B12606212.png)
